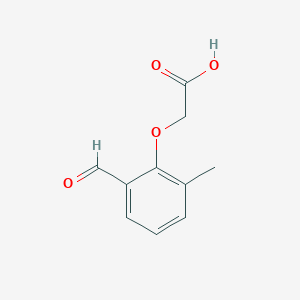

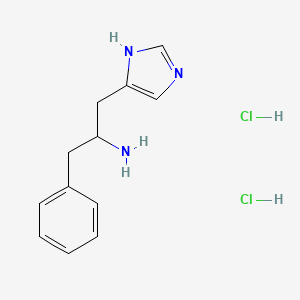

![molecular formula C6H6N6O2 B2377000 [5-(1H-吡唑-1-基)-2H-四唑-2-基]乙酸 CAS No. 1243653-47-5](/img/structure/B2377000.png)

[5-(1H-吡唑-1-基)-2H-四唑-2-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

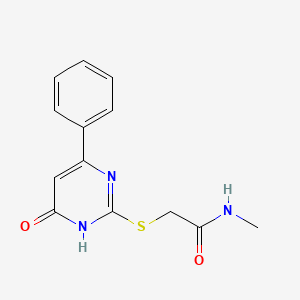

“[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid” is a compound that contains a pyrazole ring and a tetrazole ring. The presence of these rings gives it unique properties and characteristics. The pyrazole moiety is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been accomplished via the condensation of the appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid . A novel energetic compound 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid and a series of corresponding energetic salts were designed and synthesized .Molecular Structure Analysis

The chemical structures of these compounds were determined through NMR spectra, elemental analysis, FT-IR, and single crystal X-ray diffraction .Chemical Reactions Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Physical And Chemical Properties Analysis

The molecular weight of “[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid” is 194.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 3 . The topological polar surface area is 98.7 Ų . The exact mass and monoisotopic mass are 194.05522346 g/mol .科学研究应用

Anticancer Activity

Compounds containing pyrazole and tetrazole moieties have shown potential in anticancer research. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine have been synthesized and evaluated for antitumor potential against different cell lines .

Antileishmanial and Antimalarial Activities

Hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities. One of the synthesized pyrazole derivatives displayed superior antipromastigote activity, and two other compounds showed significant inhibition effects against Plasmodium berghei .

Antibacterial Activity

Pyrazole-bearing compounds have shown antibacterial properties. The synthesized azachalcones and 4,5-dihydro-1H-pyrazole derivatives have been suggested as promising objects for searching antibacterial agents .

Luminescent Properties

After the reduction of the nitro group, the resulting amino derivatives of pyrazoles can exhibit excellent luminescent properties .

Reactivity with Acidic Materials and Strong Oxidizers

Tetrazoles, such as 1H-tetrazole, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They can also react with a few active metals to produce new compounds, which can be explosive to shocks .

Biological and Clinical Applications

Indole derivatives, which could be structurally related to the compound , have shown diverse biological activities and clinical applications. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

作用机制

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

安全和危害

属性

IUPAC Name |

2-(5-pyrazol-1-yltetrazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O2/c13-5(14)4-12-9-6(8-10-12)11-3-1-2-7-11/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSSKNWGJBZDCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN(N=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

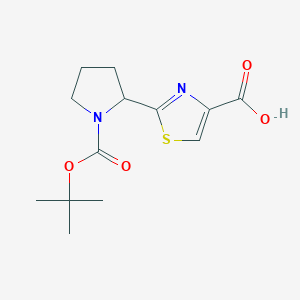

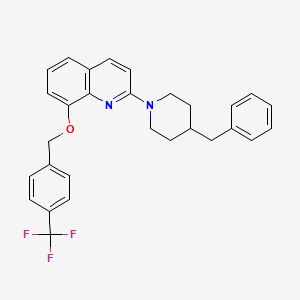

![(E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376917.png)

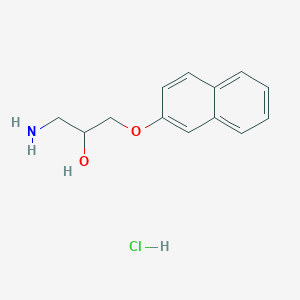

![Bicyclo[3.2.2]nonane-1-carbaldehyde](/img/structure/B2376919.png)

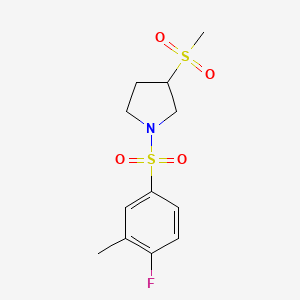

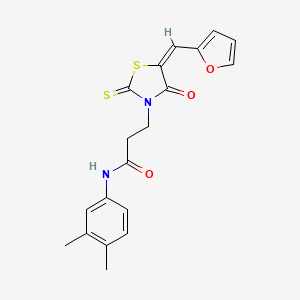

![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2376934.png)

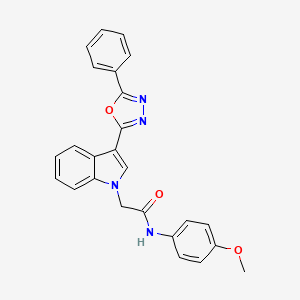

![8-fluoro-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376936.png)

![1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane](/img/structure/B2376937.png)